molecular formula C9H14FN3O4S B1440166 1-(4-Fluorobenzyl)-1-methylguanidine sulfate CAS No. 1185037-72-2

1-(4-Fluorobenzyl)-1-methylguanidine sulfate

Cat. No. B1440166
CAS RN: 1185037-72-2
M. Wt: 279.29 g/mol
InChI Key: JXFLVPMYGHXGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-1-methylguanidine sulfate, also known as 4-fluoro-N-methyl-benzylguanidine sulfate, is a synthetic organic compound commonly used in scientific research. It is a white powder that is slightly soluble in water and has a molecular weight of 284.3 g/mol. This compound has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Neuroblastoma Imaging and Therapy

1-(4-Fluorobenzyl)-1-methylguanidine sulfate is structurally related to compounds used in neuroblastoma diagnosis and treatment, such as m-iodobenzylguanidine (MIBG). It can be transported into tumor cells via the neuronal norepinephrine transporter, a characteristic expressed in almost all neuroblastoma cells. This makes it potentially useful for imaging and targeting neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Human Immunodeficiency Virus (HIV) Inhibitors

Studies on potent HIV integrase inhibitors have utilized derivatives of this compound for metabolic and disposition investigations. Such compounds are significant in drug discovery, aiding in the selection and development of HIV treatment candidates (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Cardiac Adrenergic Function Studies

This compound has been used in the synthesis of radioligands for studying cardiac adrenergic neurons. Its analogs, when labeled with radioactive isotopes, help in assessing cardiac adrenergic function, contributing to a better understanding of heart diseases (Samnick, Scheuer, Münks, El-Gibaly, Menger, & Kirsch, 2004).

Monoamine Oxidase Inhibitors

4-Methoxybenzylguanidine and its sulfate, compounds related to this compound, have been studied as monoamine oxidase (MAO) inhibitors. These are significant in the context of neurological research and potential treatments for diseases related to neurotransmitter regulation (Ovsepyan, Akopyan, Safrazbekyan, Sukasyan, Arzanunts, Sarkisyan, Engoyan, Karapetyan, & Struchkov, 1998).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFLVPMYGHXGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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